molecular formula C26H32O4 B162485 Amorfrutin B

Amorfrutin B

Cat. No.: B162485
M. Wt: 408.5 g/mol
InChI Key: DKNIJLWIVUCTHW-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amorfrutin B is a naturally occurring compound isolated from the fruits, stems, and leaves of the plant Amorpha fruticosa. It belongs to the class of resorcylates and is characterized by a geranyl bibenzyl scaffold. This compound has gained significant attention due to its potent biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties .

Mechanism of Action

Target of Action

Amorfrutin B is a selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ plays a pivotal role in glucose and lipid homeostasis , and it’s also involved in the regulation of inflammation and mitochondrial status .

Mode of Action

This compound interacts with PPARγ in a selective manner, modulating its activity at low nanomolar concentrations . This interaction leads to the stimulation of PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ and PGC1α .

Biochemical Pathways

This compound affects several biochemical pathways related to inflammation, mitochondrial function, and cell proliferation. It counteracts inflammation by downregulating IL1B/IL-1β and TNFA, while upregulating IL10/IL-10 . It also influences mitochondrial status by reversing hypoxia/ischemia-evoked effects on mitochondria-related parameters, such as mitochondrial membrane potential and BCL2/BCL2 expression . Furthermore, it controls the proliferation potential of microglia .

Pharmacokinetics

It’s known that in insulin-resistant mice, this compound considerably improved insulin sensitivity, glucose tolerance, and blood lipid variables after several days of treatment . This suggests that this compound has good bioavailability and can effectively reach its target tissues.

Result of Action

This compound has been identified as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage . It prevents hypoxia/ischemia-induced neuronal apoptosis and inhibits autophagy . It also compromises hypoxia/ischemia-induced activation of human microglia in a PPARγ-dependent manner . These actions result in increased neuronal viability and reduced neurodegeneration .

Action Environment

This compound’s action is influenced by hypoxic/ischemic conditions. It has been shown to be effective in cellular models of stroke and perinatal asphyxia . Its neuroprotective effects have been demonstrated in human microglia subjected to hypoxia/ischemia , and in mouse brain neurons under similar conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Amorfrutin B involves a biomimetic approach starting from 2,2,6-trimethyl-4H-1,3-dioxin-4-one. The key step in the synthesis is a highly regioselective palladium-catalyzed geranyl migration-decarboxylation-cycloaromatization cascade . This method efficiently constructs the geranyl bibenzyl scaffold, which is a common motif in many natural products.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the plant Amorpha fruticosa. The process includes solvent extraction, chromatographic separation, and crystallization to obtain pure this compound. Advances in synthetic biology and metabolic engineering may offer alternative production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Amorfrutin B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Amorfrutin B has a wide range of scientific research applications:

Comparison with Similar Compounds

    Amorfrutin A: Another member of the amorfrutin family with similar biological activities.

    Thiazolidinediones: Synthetic PPARγ agonists used in the treatment of diabetes, such as rosiglitazone.

Comparison: Amorfrutin B is unique due to its natural origin and selective modulation of PPARγ, which may offer a safer pharmacological profile compared to synthetic thiazolidinediones . Unlike thiazolidinediones, this compound does not induce weight gain and has liver-protecting properties .

Properties

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNIJLWIVUCTHW-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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